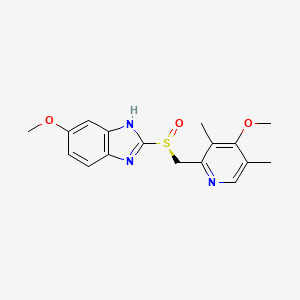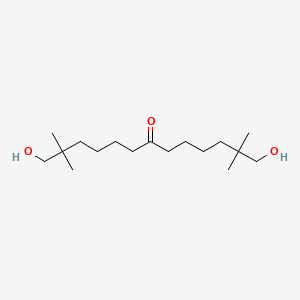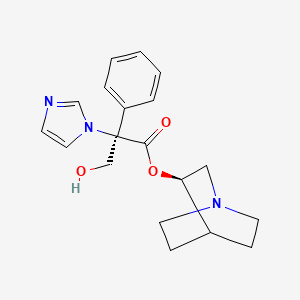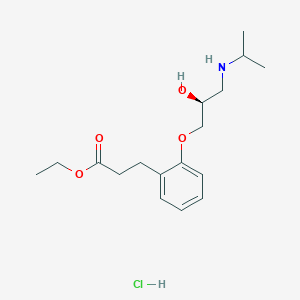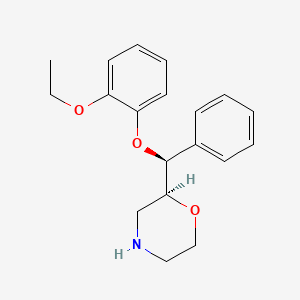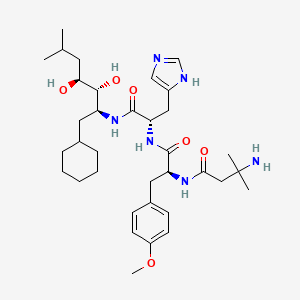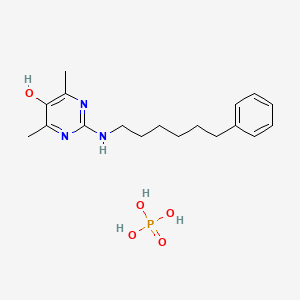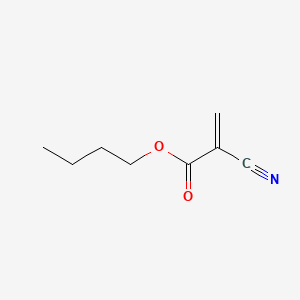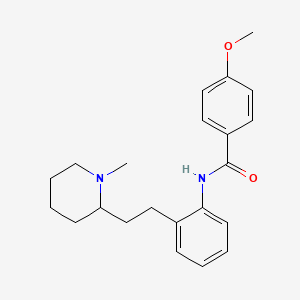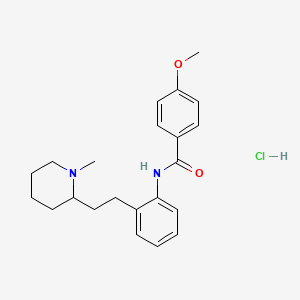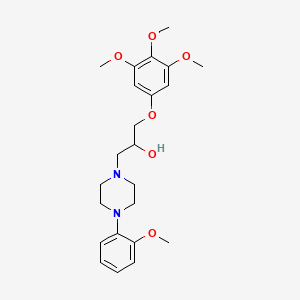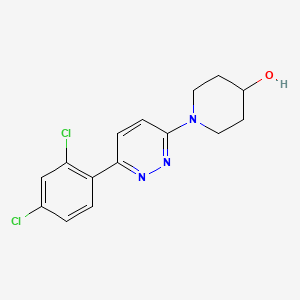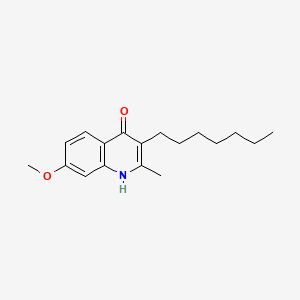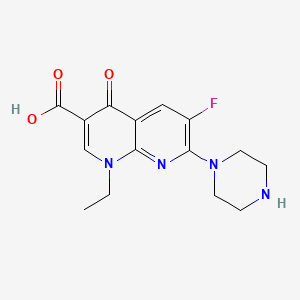
Enoxacin
Overview
Description
Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent. It is primarily used in the treatment of urinary tract infections and gonorrhea . This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination .
Mechanism of Action
Target of Action
Enoxacin primarily targets the bacterial enzymes DNA gyrase (DNA Topoisomerase II) and DNA topoisomerase 4 . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
this compound is a bactericidal antibiotic that works by inhibiting bacterial DNA replication . It binds to the DNA gyrase enzyme, which is responsible for untwisting the DNA double helix into two separate strands that can be replicated . By blocking this process, this compound prevents bacterial DNA replication, leading to the death of the bacteria .
Biochemical Pathways
this compound’s action on DNA gyrase and topoisomerase IV disrupts the normal biochemical pathways of bacterial DNA replication and repair . This disruption prevents the bacteria from multiplying and repairing any DNA damage, leading to bacterial death . Additionally, this compound has been reported as a small-molecule enhancer of microRNA (SMER) maturation , which could have potential implications in treating various diseases .
Pharmacokinetics
After oral administration, this compound is rapidly and well absorbed from the gastrointestinal tract . It is widely distributed throughout the body and in different biological tissues, often exceeding serum concentrations . The binding of this compound to serum proteins is 35 to 40% . The serum elimination half-life, in subjects with normal renal function, is approximately 6 hours . Approximately 60% of an orally administered dose is excreted in the urine as unchanged drug within 24 hours . A small amount of the administered dose is also excreted in the bile .
Result of Action
The result of this compound’s action is the death of the bacteria. By inhibiting the essential enzymes for DNA replication, this compound prevents the bacteria from multiplying and repairing their DNA, leading to bacterial death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH level can affect the rate of this compound degradation . Sunlight-driven direct and indirect this compound degradation in the presence of dissolved organic matter (DOM) is also a key pathway involved in this compound degradation . According to simulations, dissolved organic matter and water depth are expected to have the highest impacts on this compound half-life, varying from a few hours to days in summertime, depending on the concentrations of relevant waterborne species .
Biochemical Analysis
Biochemical Properties
Enoxacin is bactericidal, meaning it kills bacteria. Its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase . This enzyme allows the untwisting required to replicate one DNA double helix into two . This compound is active against both Gram-positive and Gram-negative bacteria .
Cellular Effects
This compound has been found to have various effects on cells. For instance, it has been shown to enhance RNA interference and promote microRNA processing, as well as the production of free radicals . Apart from its proapoptotic, cell cycle arresting, and cytostatic effects, this compound also manifests a limitation of cancer invasiveness .
Molecular Mechanism
This compound exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II) . By binding to this enzyme, this compound prevents bacterial DNA replication, transcription, repair, and recombination .
Temporal Effects in Laboratory Settings
In laboratory settings, the bactericidal effects of this compound increase with increasing ratios of peak concentrations to MIC . Little or no effect is observed following the second and third dose against regrowing strains .
Dosage Effects in Animal Models
In animal studies, pregnant animals were given this compound and some babies were born with problems . This compound, like other fluoroquinolones, can cause degenerative changes in weight-bearing joints of young animals .
Metabolic Pathways
This compound is metabolized in the liver. Some isozymes of the cytochrome P-450 hepatic microsomal enzyme system are inhibited by this compound . After a single dose, more than 40% is recovered in urine by 48 hours as unchanged drug .
Transport and Distribution
This compound is distributed widely throughout the body, with a dose-independent apparent volume of distribution . It is well distributed into renal and prostatic tissue; the concentrations achieved in these tissues tend to exceed the MICs for most urinary pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enoxacin can be synthesized through a multi-step process involving the reaction of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid with various reagents under controlled conditions . The process typically involves the use of pH-regulating agents to increase the solubility of this compound in water, followed by the selection of appropriate isoosmotic regulating agents to stabilize the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets clinical requirements for antibacterial activity .
Chemical Reactions Analysis
Types of Reactions: Enoxacin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound reacts with hydroxyl radicals and singlet oxygen, especially in aqueous environments.
Reduction: Specific reducing agents can be used to modify the chemical structure of this compound.
Substitution: this compound can undergo substitution reactions with various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Enoxacin has a wide range of scientific research applications:
Comparison with Similar Compounds
- Norfloxacin
- Lomefloxacin
- Ciprofloxacin
- Moxifloxacin
Comparison: Enoxacin is similar to other fluoroquinolones like norfloxacin and lomefloxacin in terms of its broad-spectrum antibacterial activity . it is less active against enterococci compared to ciprofloxacin and moxifloxacin . This compound’s unique ability to enhance RNA interference and modulate microRNA processing sets it apart from other fluoroquinolones .
This compound’s broad-spectrum activity, combined with its unique properties, makes it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZIJYBMGIQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022984 | |
| Record name | Enoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enoxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.09e+00 g/L | |
| Record name | Enoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00467 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enoxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II). | |
| Record name | Enoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00467 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74011-58-8 | |
| Record name | Enoxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74011-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enoxacin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00467 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | enoxacin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Enoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325OGW249P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enoxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220-224 °C, 220 - 224 °C | |
| Record name | Enoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00467 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enoxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Enoxacin, a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA gyrase []. This enzyme is crucial for bacterial DNA replication and transcription. By blocking its function, this compound prevents bacterial growth and proliferation.
A: this compound binds to the B2 subunit of vacuolar H+-ATPase (V-ATPase), disrupting its interaction with microfilaments []. This interaction is important for osteoclast function, and its disruption by this compound leads to inhibition of osteoclastogenesis and bone resorption [, ].
A: Yes, this compound has been shown to enhance microRNA (miRNA) processing by stabilizing the Dicer complex, an enzyme responsible for miRNA maturation []. This stabilization leads to increased miRNA levels, which can have diverse downstream effects on gene expression.
A: Research suggests that this compound can reduce the expression of miR-34a-5p in preadipocytes []. This reduction leads to an upregulation of miR-34a-5p target genes, such as Fgfr1, Klb, and Sirt1, ultimately enhancing FGF21 signaling and promoting beige adipogenesis. This mechanism is thought to contribute to this compound's ability to mitigate diet-induced obesity [].
ANone: The molecular formula of this compound is C19H22FN3O3, and its molecular weight is 359.4 g/mol. Unfortunately, the provided research papers do not include specific spectroscopic data for this compound.
ANone: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of this compound. There is limited information regarding its material compatibility and stability under various conditions.
ANone: this compound is not known to possess catalytic properties. Its primary mode of action revolves around binding and inhibiting specific target proteins, such as bacterial DNA gyrase and V-ATPase.
A: Yes, in silico studies, including molecular docking and ADMET (adsorption, distribution, metabolism, excretion, and toxicology) models, have been employed to investigate the potential binding mechanisms of this compound and its derivatives []. These analyses help assess the drug-likeness of the compounds and guide the development of more potent inhibitors.
A: Studies indicate that the carboxyl group at the third carbon atom, fluorine at the seventh carbon atom, and nitrogen at the eighth position of the naphtyridine ring are essential for this compound's anticancer properties [].
ANone: The provided research papers mainly focus on the immediate pharmacokinetic properties and biological effects of this compound. Information on its long-term stability under various conditions or specific formulation strategies to enhance stability, solubility, or bioavailability is limited.
ANone: The provided research papers do not delve into specific SHE regulations. As with all pharmaceuticals, this compound's development, manufacturing, and use are subject to strict regulatory guidelines to ensure its safety and efficacy.
A: this compound is rapidly and almost completely absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours [, ]. It is widely distributed in body fluids and tissues, including bronchial secretions and lung tissue []. this compound is primarily metabolized in the liver to its major metabolite, 4-oxo-Enoxacin, and excreted mainly through the kidneys [, ].
A: Yes, ingesting this compound after a meal has been shown to increase its absorption [].
A: this compound's clearance is reduced in patients with renal impairment, leading to a prolonged elimination half-life []. Dosage adjustments are necessary for individuals with creatinine clearances below 30 ml/min to avoid drug accumulation and potential toxicity [].
A: When co-administered with fenbufen, this compound has shown circadian variation in its convulsive activity in mice []. The susceptibility to this compound-induced convulsions was higher between 3:00 PM and 6:00 PM and lower between 9:00 AM and 3:00 PM, potentially attributed to variations in brain this compound levels [].
A: Studies have shown that this compound is effective against various bacterial infections when administered both orally and intravenously. For instance, in a rabbit model of methicillin-resistant Staphylococcus aureus endocarditis, oral this compound was found to be as effective as intravenous vancomycin [].
A: Yes, this compound has demonstrated efficacy in various animal models of bacterial infections. For example, it effectively treated experimental Pseudomonas corneal ulcers in rabbits, significantly reducing bacterial counts in corneas [].
ANone: While in vitro studies show promising anticancer activity, more extensive in vivo research is needed to confirm this compound's efficacy as an anticancer agent.
A: this compound exhibits a relatively low frequency of bacterial resistance development in vitro []. For instance, the mutation frequency of Pseudomonas aeruginosa in the presence of this compound was significantly lower compared to nalidixic acid [].
ANone: The primary mechanism of resistance to this compound and other fluoroquinolones often involves mutations in the genes encoding DNA gyrase and topoisomerase IV, the target enzymes of this class of antibiotics. These mutations can reduce the binding affinity of this compound to these enzymes, rendering the drug less effective.
ANone: While this compound is generally well-tolerated, information on its potential long-term effects, particularly in the context of chronic use for conditions like major depressive disorder (MDD), is limited and requires further investigation.
A: Yes, Bis-Enoxacin, a bisphosphonate derivative of this compound, has been studied for its ability to target bone tissue []. This derivative shows promise as a bone-directed antibiotic and anti-resorptive agent, potentially useful in conditions involving bone loss.
ANone: The provided research papers do not extensively explore the use of biomarkers to predict this compound efficacy, monitor treatment response, or identify adverse effects.
A: High-performance liquid chromatography (HPLC) is widely used to determine this compound concentrations in various biological samples, including plasma, urine, saliva, and tissue [, , , ].
ANone: The provided research papers primarily focus on this compound's pharmacological properties and do not contain information about its environmental impact or degradation pathways.
A: Yes, the formulation of this compound can affect its dissolution rate. For example, this compound dispersible tablets exhibited bioequivalence to conventional this compound tablets, suggesting similar dissolution profiles and absorption characteristics [].
ANone: Details regarding the specific validation parameters (accuracy, precision, specificity) of the analytical methods employed in the provided research papers are not included.
ANone: The research papers do not provide details about the specific quality control and assurance measures implemented during this compound's development, manufacturing, and distribution.
ANone: Information regarding this compound's potential to elicit immune responses or strategies to modulate its immunogenicity is not provided in the research papers.
ANone: The provided research papers do not cover this compound's interactions with drug transporters. Further research is needed to understand how these interactions might affect its pharmacokinetic profile.
A: Yes, this compound can inhibit cytochrome P450 (CYP) enzymes, particularly CYP1A2, which is responsible for the metabolism of various drugs, including theophylline [, , ].
A: Co-administration of this compound and theophylline can significantly increase theophylline plasma concentrations, potentially leading to theophylline toxicity [, , ]. Careful monitoring of theophylline levels and dose adjustments are crucial when these drugs are used concurrently.
ANone: The research primarily focuses on this compound's pharmacological aspects, and specific details regarding its biocompatibility and biodegradability are not included.
A: The choice of an alternative antibiotic depends on the specific bacterial infection and its susceptibility profile. For example, while this compound has shown efficacy against methicillin-resistant Staphylococcus aureus endocarditis in a rabbit model, vancomycin remains a viable treatment option [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

